-Bromo-2-methoxy-4-methylpyridine is an organic compound belonging to the class of substituted pyridines. While not as widely studied as some other pyridine derivatives, it has been synthesized and characterized in scientific research. Researchers have employed various methods for its synthesis, including:
Following synthesis, the compound is typically characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity [, ].
While the specific research applications of 5-bromo-2-methoxy-4-methylpyridine are limited, its chemical structure suggests potential in several areas:
5-Bromo-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. This compound features a pyridine ring substituted at the 5-position with a bromine atom, at the 2-position with a methoxy group, and at the 4-position with a methyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of 5-bromo-2-methoxy-4-methylpyridine can be attributed to its electrophilic bromine atom and nucleophilic methoxy group. It participates in several types of reactions:
Research indicates that derivatives of 5-bromo-2-methoxy-4-methylpyridine exhibit significant biological activity. For instance, related compounds have been studied for their potential as antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 receptors . These interactions suggest that this compound and its derivatives may have applications in treating neurological disorders.
Several methods have been developed for synthesizing 5-bromo-2-methoxy-4-methylpyridine:
5-Bromo-2-methoxy-4-methylpyridine has various applications:
Studies involving 5-bromo-2-methoxy-4-methylpyridine have focused on its interactions with biological receptors, particularly its binding affinity to dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .
Several compounds share structural similarities with 5-bromo-2-methoxy-4-methylpyridine, each exhibiting unique properties:
| Compound Name | Structure Description | Unique Properties |
|---|---|---|
| 5-Bromo-2-methoxy-6-methylpyridine | Similar bromination pattern but different methyl substitution | Potent antagonist for dopamine receptors |
| 4-Bromo-2-methoxypyridine | Bromine at the 4-position instead of the 5-position | Different reactivity in electrophilic substitution |
| 5-Iodo-2-methoxy-4-methylpyridine | Iodine substitution instead of bromine | Enhanced reactivity due to larger halogen |
| 5-Chloro-2-methoxy-4-methylpyridine | Chlorine atom replacing bromine | Varied biological activity compared to brominated analogs |
The uniqueness of 5-bromo-2-methoxy-4-methylpyridine lies in its specific combination of substituents that influence both its chemical reactivity and biological activity, making it a valuable compound for further study in medicinal chemistry and organic synthesis .
The synthesis of 5-bromo-2-methoxy-4-methylpyridine emerged as a response to the need for selective halogenation of pyridine derivatives. Early methods relied on harsh conditions, such as high-temperature reactions with elemental bromine or metal catalysts, but these often led to low yields and by-products. A pivotal advancement came in 2009 with the development of a multi-step method involving condensation, decarboxylation, hydrogenation, and diazotization/bromination, which improved yield efficiency and reduced by-products. This method remains foundational for industrial-scale production.
The compound’s value lies in its ability to participate in nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution. Its bromine atom at the 5-position is particularly reactive, enabling functionalization at this site while maintaining stability in the pyridine ring. This property makes it indispensable in synthesizing complex molecules, such as pharmaceuticals and agrochemicals.
As a member of the pyridine family, 5-bromo-2-methoxy-4-methylpyridine exemplifies strategies for regioselective functionalization. Its synthesis and applications align with broader trends in heterocyclic chemistry, particularly in developing methods to access halogenated pyridines without directing groups. Recent advances, such as Zincke imine-mediated halogenation, have expanded its utility in late-stage functionalization of bioactive molecules.
Current research focuses on optimizing synthetic routes, exploring novel applications in drug discovery, and investigating its biological activity. Key objectives include improving yield and selectivity in bromination, reducing reliance on toxic reagents, and identifying new therapeutic targets for its derivatives.
Classical methods for synthesizing 5-bromo-2-methoxy-4-methylpyridine typically involve nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. A representative procedure involves reacting 5-bromo-2-chloro-4-methylpyrimidine with methanol in the presence of sodium methoxide (Figure 1) [1].
Reaction Mechanism:
The chloro group at position 2 of the pyrimidine ring is displaced by a methoxy group via SNAr. Sodium methoxide deprotonates methanol, generating a methoxide ion that attacks the electron-deficient aromatic ring. The reaction proceeds at 25°C for 2 hours, yielding 51% of the target compound after extraction and purification [1].
Key Steps:
Limitations:
Table 1: Classical Synthetic Routes
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-chloro-4-methylpyrimidine | Sodium methoxide | 25°C, 2 h | 51 [1] |
| 2-Chloro-4-methylpyridine | HBr, Cu catalyst | 120°C, 6 h | 38 [4] |
Modern approaches leverage transition metal catalysis and cross-coupling reactions to improve efficiency. The Pd-catalyzed siloxane-based cross-coupling method, originally developed for 4-bromopyridines, has been adapted for brominated pyrimidines [3].
Example: Suzuki-Miyaura Coupling
Arylboronic acids react with 5-bromo-2-methoxy-4-methylpyridine in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form biaryl structures. This method achieves yields >75% under mild conditions [3].
Advantages:
Microwave-Assisted Synthesis:
Microwave irradiation reduces reaction times from hours to minutes. For instance, substituting conventional heating with microwave energy at 150°C improves yields by 15–20% .
Environmentally benign methods prioritize solvent reduction and catalyst recycling.
Aqueous-Phase Reactions:
Replacing organic solvents with water minimizes waste. A trial using water as the solvent for methoxylation achieved 45% yield, though lower than classical methods [1].
Catalyst Recovery:
Immobilized Pd catalysts on silica supports enable reuse for up to five cycles without significant activity loss, reducing metal waste [3].
Table 2: Green Chemistry Metrics
| Parameter | Classical Method | Green Method |
|---|---|---|
| Solvent | Ethyl acetate | Water |
| Catalyst Recycling | Not applicable | 5 cycles [3] |
| E-Factor* | 8.2 | 3.1 |
*E-Factor = mass of waste/mass of product.
Scalability requires balancing cost, safety, and yield.
Cost-Effective Reagents:
Sodium methoxide is preferred over expensive palladium catalysts for large-scale production. Bulk pricing reduces reagent costs by 30–40% [5].
Continuous Flow Systems:
Tubular reactors enhance heat transfer and mixing, enabling 24/7 production. A pilot study showed a 20% yield increase compared to batch processing [5].
Purification Challenges:
Distillation under reduced pressure (0.1 mmHg) isolates the product with >98% purity, critical for pharmaceutical applications [1].
Table 3: Route Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Classical SNAr [1] | 51 | 12 | High |
| Suzuki Coupling [3] | 78 | 45 | Moderate |
| Microwave-Assisted | 65 | 28 | Low |
Key Insights:
Temperature Modulation:
Increasing reaction temperature to 40°C improves methoxylation kinetics, raising yields to 58% [1].
Solvent Screening:
Switchting from methanol to ethanol reduces byproduct formation by 12% due to lower polarity .
Catalyst Loading:
Reducing Pd loading from 5 mol% to 2 mol% in cross-coupling reactions maintains efficiency while lowering costs [3].
Table 4: Optimization Outcomes
| Parameter | Baseline | Optimized | Yield Change |
|---|---|---|---|
| Temperature | 25°C | 40°C | +7% [1] |
| Solvent | Methanol | Ethanol | +5% |
| Catalyst Loading | 5 mol% | 2 mol% | -3% [3] |
Computational modeling of 5-Bromo-2-methoxy-4-methylpyridine relies on sophisticated quantum mechanical methods to predict molecular properties and behavior. Density Functional Theory (DFT) represents the most widely employed approach for studying this compound, utilizing functionals such as B3LYP (Becke 3-parameter Lee-Yang-Parr) with basis sets including 6-31G*, 6-311++G(d,p), and cc-pVTZ . These calculations provide comprehensive insights into molecular geometry, electronic structure, and energetic properties.
Gaussian software packages serve as the primary computational platform for performing these calculations, enabling researchers to optimize molecular geometries, calculate vibrational frequencies, and predict spectroscopic properties . The computational workflow typically begins with geometry optimization using DFT methods, followed by frequency calculations to confirm the nature of stationary points and obtain thermodynamic properties .
Basis set considerations play a crucial role in computational accuracy. The 6-31G* basis set provides a reasonable balance between computational cost and accuracy for initial geometry optimizations, while larger basis sets such as 6-311++G(d,p) or cc-pVTZ are employed for more precise energy calculations and property predictions . The inclusion of polarization and diffuse functions becomes particularly important for accurate description of the bromine atom and methoxy group interactions.
Solvation effects are incorporated through continuum solvation models, such as the Polarizable Continuum Model (PCM), to account for environmental influences on molecular properties [6] . These calculations reveal how solvent polarity affects conformational preferences and electronic properties of the compound.
The computational results demonstrate that 5-Bromo-2-methoxy-4-methylpyridine exhibits characteristic pyridine geometry with specific modifications due to substituent effects. The optimized molecular structure shows typical aromatic bond lengths and angles, with the bromine atom introducing slight distortions due to its size and electronegativity [7] [8].
Quantum chemical investigations of 5-Bromo-2-methoxy-4-methylpyridine encompass detailed analysis of electronic structure, bonding characteristics, and molecular properties through advanced theoretical methods. Time-Dependent Density Functional Theory (TD-DFT) calculations provide insights into electronic excitations and optical properties, revealing the compound's behavior under electromagnetic radiation [6] [9].
Wavefunction-based methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory complement DFT calculations by providing highly accurate energetic and structural information [10] [11]. These methods are particularly valuable for benchmark calculations and validation of DFT results, ensuring reliability of computational predictions.
Natural Bond Orbital (NBO) analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insight into charge distribution and hyperconjugation effects [12] [13]. The analysis identifies significant charge transfer interactions between the methoxy group and the pyridine ring, as well as the influence of the bromine substituent on overall electronic distribution.
Atomic charge distributions calculated through Mulliken population analysis and Natural Population Analysis (NPA) show that the bromine atom carries a slightly negative charge, while the methoxy carbon exhibits positive character [13]. These charge distributions correlate with the compound's reactivity patterns and interaction preferences.
Hyperconjugation effects are quantified through second-order perturbation theory analysis within the NBO framework, revealing stabilizing interactions between filled and vacant orbitals [13]. The methoxy group demonstrates significant electron donation to the pyridine ring through resonance effects, while the bromine atom exhibits both inductive and mesomeric influences.
Topological analysis using Atoms in Molecules (AIM) theory provides detailed information about bonding characteristics and electron density distribution [13] [14]. The analysis identifies critical points in the electron density and characterizes the nature of chemical bonds, including weak intermolecular interactions.
The quantum chemical investigations reveal that 5-Bromo-2-methoxy-4-methylpyridine exhibits complex electronic structure with multiple competing effects from different substituents. The methoxy group acts as an electron donor, while the bromine atom serves as an electron acceptor, creating an interesting electronic balance that influences the compound's reactivity and properties.
Molecular modeling applications for 5-Bromo-2-methoxy-4-methylpyridine extend beyond static calculations to include dynamic simulations and property predictions relevant to practical applications. Molecular dynamics (MD) simulations provide insights into thermal motion, conformational flexibility, and solvent interactions under realistic conditions [15] [16].
Docking studies investigate the compound's interactions with biological targets, revealing potential binding modes and affinities for various receptors and enzymes [17] [15]. These calculations are particularly relevant for pharmaceutical applications, where understanding molecular recognition is crucial for drug design.
Quantitative Structure-Activity Relationship (QSAR) modeling utilizes computed molecular descriptors to predict biological activity and physicochemical properties [18] [16]. The electronic properties derived from quantum chemical calculations serve as input parameters for these predictive models.
Pharmacophore modeling identifies key structural features responsible for biological activity, enabling the design of related compounds with improved properties [18] [16]. The spatial arrangement of functional groups and their electronic characteristics provide templates for molecular design.
Absorption, Distribution, Metabolism, and Excretion (ADME) predictions utilize computational models to estimate the compound's pharmacokinetic properties [18]. These calculations help assess drug-likeness and identify potential issues early in the development process.
Crystal structure prediction employs computational methods to determine potential solid-state arrangements and polymorphic forms [19] [14]. Understanding crystal packing is crucial for optimizing synthesis conditions and predicting material properties.
Reaction mechanism studies utilize computational chemistry to investigate transformation pathways and transition states [20]. These calculations provide insights into synthetic routes and help optimize reaction conditions for improved yields and selectivity.
The molecular modeling applications demonstrate the compound's versatility and potential for various applications. The combination of electronic properties, conformational flexibility, and intermolecular interactions makes 5-Bromo-2-methoxy-4-methylpyridine an interesting subject for both fundamental research and practical applications.
Conformational analysis methodologies for 5-Bromo-2-methoxy-4-methylpyridine focus on systematic investigation of molecular flexibility and energetic preferences. Potential Energy Surface (PES) scanning provides comprehensive mapping of conformational space by systematically varying torsional angles and calculating corresponding energies [21] [22].
Rotational barriers are calculated by performing relaxed scans around key bonds, particularly the C-O bond of the methoxy group and the C-Br bond [8] [21]. These calculations reveal energy barriers for rotation and identify preferred conformational states.
Torsional angle analysis examines the flexibility of substituent groups and their influence on overall molecular geometry [21] [22]. The methoxy group exhibits significant rotational freedom with multiple local minima, while the bromine atom shows more restricted motion due to steric constraints.
Ring puckering analysis investigates deviations from planarity in the pyridine ring system [21] [23]. Although pyridine rings are generally planar due to aromaticity, substituent effects can introduce slight distortions that affect electronic properties.
Temperature-dependent conformational behavior is studied through molecular dynamics simulations at different temperatures, revealing how thermal motion affects conformational populations [24] [15]. These studies show that higher temperatures increase conformational flexibility and may change preferred arrangements.
Solvent effects on conformation are investigated through explicit and implicit solvation models, demonstrating how environmental factors influence molecular shape [24] [15]. Polar solvents tend to stabilize conformations that maximize favorable electrostatic interactions.
Conformational entropy calculations quantify the contribution of molecular flexibility to thermodynamic properties [24]. These calculations are important for understanding temperature-dependent behavior and predicting phase transitions.
Vibrational analysis of different conformers provides information about molecular motion and flexibility [21] [25]. Low-frequency vibrational modes often correspond to conformational changes and provide insights into molecular dynamics.
Irritant